An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical framework for the structural elucidation of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, a novel heterocyclic compound with potential applications in medicinal chemistry. As thienopyrimidine derivatives are recognized for a wide array of pharmacological activities, including anticancer and antimicrobial properties, a comprehensive understanding of their structure is paramount for further development.[1][2] This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the analytical methodologies and the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction to the Target Molecule and the Rationale for Elucidation
The target of our investigation is 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one. The thieno[3,2-d]pyrimidine core is a key pharmacophore, and the introduction of a bromine atom and two methyl groups is expected to significantly influence its biological activity and metabolic profile.[2] Accurate structural elucidation is the foundational step in understanding its structure-activity relationship (SAR) and ensuring the integrity of subsequent research. This guide will walk through a logical and efficient workflow for confirming the molecular structure of this compound.
Visualizing the Elucidation Workflow
A systematic approach is crucial for unambiguous structure determination. The following workflow outlines the key analytical techniques and their logical sequence.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.
Mass Spectrometry: The First Step in Molecular Identification
Mass spectrometry (MS) provides the molecular weight and elemental composition of the target molecule. For 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, with a molecular formula of C₈H₇BrN₂OS, the expected monoisotopic mass is approximately 257.96 g/mol .
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the protonated molecule [M+H]⁺. The high-resolution data will allow for the confirmation of the elemental formula.
Expected Data and Interpretation
A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units.
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |
| [M]⁺ | ~257.96 | ~259.96 | ~1:1 |
| [M+H]⁺ | ~258.97 | ~260.97 | ~1:1 |
The presence of this characteristic isotopic pattern is a strong indicator of a monobrominated compound.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Expected Data and Interpretation
Based on the structure of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, the following key vibrational frequencies are anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H stretch | 3200-3000 | Amide N-H bond in the pyrimidinone ring. |
| C-H stretch (aromatic/vinylic) | 3100-3000 | C-H bonds of the thiophene and pyrimidine rings. |
| C-H stretch (aliphatic) | 3000-2850 | C-H bonds of the methyl groups. |
| C=O stretch (amide) | 1700-1650 | Carbonyl group of the pyrimidinone ring.[3] |
| C=N and C=C stretches | 1650-1550 | Double bonds within the heterocyclic rings.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
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Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
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Analysis: Analyze chemical shifts, integration (for ¹H), and multiplicities to assign signals to specific atoms in the molecule.
Expected ¹H NMR Data and Interpretation
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | 12.0 - 13.0 | Broad singlet | 1H | The amide proton is typically deshielded and may exchange with D₂O. |
| C2-CH₃ | 2.3 - 2.5 | Singlet | 3H | Methyl group attached to the pyrimidine ring. |
| C6-CH₃ | 2.2 - 2.4 | Singlet | 3H | Methyl group on the thiophene ring, likely influenced by the adjacent bromine. |
Note: The absence of a proton signal on the thiophene ring at the 7-position is a key confirmation of the bromine substitution.
Expected ¹³C NMR Data and Interpretation
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | 155 - 165 | Carbonyl carbon of the pyrimidinone ring. |
| C2 | 150 - 160 | Carbon in the pyrimidine ring attached to a methyl group and two nitrogen atoms. |
| C4a, C7a | 140 - 155 | Bridgehead carbons of the fused ring system. |
| C6 | 125 - 135 | Carbon in the thiophene ring attached to a methyl group. |
| C7 | 110 - 120 | Carbon in the thiophene ring directly bonded to the electronegative bromine atom. |
| C2-CH₃ | 15 - 25 | Methyl carbon attached to the pyrimidine ring. |
| C6-CH₃ | 10 - 20 | Methyl carbon on the thiophene ring. |
Definitive Confirmation: Single-Crystal X-ray Diffraction
For an unambiguous three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.[4]
Experimental Protocol
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Crystal Growth: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from a solvent/anti-solvent mixture).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
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Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions.
The resulting crystal structure will provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Visualizing the Molecular Structure
A clear representation of the final elucidated structure is essential for communication and further research.
Caption: The chemical structure and properties of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one.
Conclusion
The structural elucidation of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one can be confidently achieved through a systematic application of modern analytical techniques. The combined data from mass spectrometry, IR spectroscopy, and multi-dimensional NMR will provide a comprehensive and self-validating picture of the molecule's constitution and connectivity. Where possible, single-crystal X-ray diffraction should be employed for ultimate structural confirmation. This guide provides the necessary framework for researchers to approach the characterization of this and similar novel heterocyclic compounds with scientific rigor.
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